molecular formula C7H19ClN2PSi+ B14589102 Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium CAS No. 61499-84-1

Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium

Katalognummer: B14589102
CAS-Nummer: 61499-84-1
Molekulargewicht: 225.75 g/mol
InChI-Schlüssel: OHZQFNYUALEJFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium is a unique organophosphorus compound that features a combination of diethylamino, trimethylsilyl, and chloro groups attached to a phosphanium center

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . For instance, the reaction of trimethylsilyl(chloro)methane with the lithium salt of diethylaminophosphine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, alkyl halides, and oxidizing agents. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphine derivatives, while oxidation reactions can produce phosphine oxides .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus center can form bonds with other atoms, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium is unique due to its combination of diethylamino, trimethylsilyl, and chloro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various fields of research and industry .

Eigenschaften

CAS-Nummer

61499-84-1

Molekularformel

C7H19ClN2PSi+

Molekulargewicht

225.75 g/mol

IUPAC-Name

chloro-(diethylamino)-trimethylsilyliminophosphanium

InChI

InChI=1S/C7H19ClN2PSi/c1-6-10(7-2)11(8)9-12(3,4)5/h6-7H2,1-5H3/q+1

InChI-Schlüssel

OHZQFNYUALEJFQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)[P+](=N[Si](C)(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.